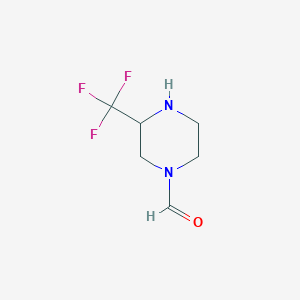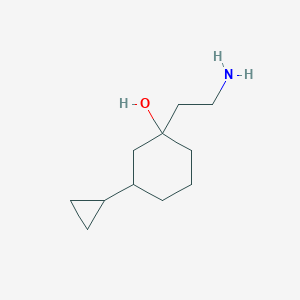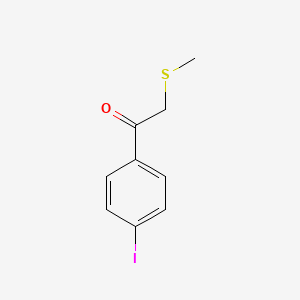
1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, a methylsulfanyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-iodoacetophenone with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether, room temperature to reflux.
Substitution: Palladium catalyst, amines or thiols, base (e.g., triethylamine), solvent (e.g., DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and methylsulfanyl group can influence the compound’s binding affinity and specificity, while the ketone functional group may participate in hydrogen bonding or other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(4-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one: Similar structure but with a chlorine atom instead of iodine.
1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as halogen exchange or palladium-catalyzed coupling reactions. The combination of the iodine atom and the methylsulfanyl group also provides distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H9IOS |
|---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H9IOS/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
NVPHHDPZWUCDKD-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one](/img/structure/B13173091.png)
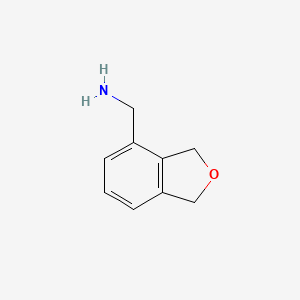
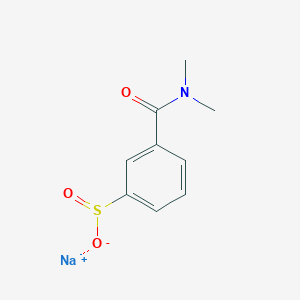

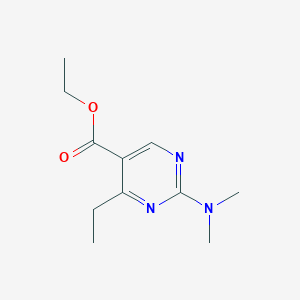
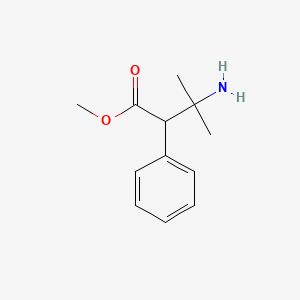

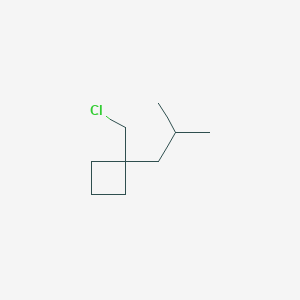
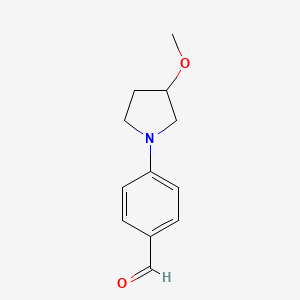
![2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13173158.png)
![6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13173162.png)
